N-([2,3'-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-3-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-20-13-3-2-4-15(9-13)23(18,19)17-10-14-5-6-16(22-14)12-7-8-21-11-12/h2-9,11,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNUEYQWLPSOLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide typically involves the coupling of a bifuran derivative with a methoxybenzenesulfonamide precursor. One common method involves the use of microwave-assisted synthesis, which has been shown to be effective in producing amide derivatives containing furan rings under mild conditions . The reaction typically employs coupling reagents such as DMT/NMM/TsO− or EDC, and the reaction conditions are optimized to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization or flash chromatography can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan or benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan rings can yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can introduce various functional groups onto the furan or benzene rings.
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of furan derivatives with biological molecules.
Industry: Used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The bifuran rings and the sulfonamide group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons:
Functional Group Differences: The target compound’s sulfonamide group distinguishes it from sulfonate esters (e.g., 2,3-dihydro-3,3-methyl-2-oxo-5-benzofuranyl methyl sulfonate), which are more hydrolytically labile and less likely to engage in hydrogen bonding . Compared to carbamates (e.g., 3-hydroxymethyl-4,5-dimethylphenyl methylcarbamate), the sulfonamide group lacks the reversible covalent binding mechanism critical for acetylcholinesterase inhibition but offers greater metabolic stability.
In contrast, chlorothalonil’s chlorinated benzene ring provides electrophilic reactivity, enabling nonspecific interactions with microbial thiols .
Electronic and Solubility Effects: The 3-methoxy group on the benzene ring may improve solubility in polar solvents compared to non-substituted analogs. This contrasts with chlorothalonil’s nitrile groups, which reduce solubility but enhance lipophilicity for foliar penetration .
Lumping Strategy Relevance :
- As per the lumping strategy , compounds with shared features (e.g., sulfonamides, furans) could be grouped for predictive modeling. However, the bifuran moiety’s unique geometry and electronic profile in the target compound may necessitate distinct reaction pathways or degradation kinetics compared to simpler analogs.
Research Findings and Implications
- Sulfonamide vs. Sulfonate Bioactivity : Sulfonamides generally exhibit higher target specificity than sulfonate esters, as seen in their respective roles in drug design vs. pesticide formulation .
- Furan Derivatives: Bifuran systems may offer enhanced metabolic stability over monofurans, which are prone to oxidative ring opening. This could position the target compound as a candidate for long-acting therapeutics.
Biological Activity
N-([2,3'-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide is a complex compound notable for its unique structural features, which include a bifuran ring system and a methoxybenzenesulfonamide group. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: C₁₅H₁₅N₃O₃S
- CAS Number: 2034488-52-1
The presence of both the bifuran and sulfonamide groups suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Synthesis and Preparation
The synthesis of this compound typically involves:
- Coupling Reactions: The bifuran derivative is coupled with a methoxybenzenesulfonamide precursor.
- Microwave-Assisted Synthesis: This method has been shown to enhance yield and efficiency under mild conditions.
- Industrial Methods: Larger-scale production may utilize continuous flow reactors and advanced purification techniques like crystallization.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bifuran rings and sulfonamide group can engage in:
- Enzyme Inhibition: Potentially inhibiting enzymes involved in various biochemical pathways.
- Receptor Modulation: Interacting with receptors that regulate cellular responses.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant activities by modulating the Nrf2 pathway. This pathway is crucial for cellular defense against oxidative stress:
- Nrf2 Activation: The compound may enhance the transcriptional activity of Nrf2, leading to increased expression of antioxidant enzymes such as NQO1 (NAD(P)H quinone oxidoreductase 1) .
Cytotoxicity Studies
In vitro studies have demonstrated varying degrees of cytotoxicity among related compounds. For instance:
- Cell Viability Assays: Compounds in the same class showed no significant cytotoxic effects at concentrations up to 100 μM, indicating a favorable safety profile for potential therapeutic applications .
Case Studies and Experimental Findings
A notable study evaluated the biological activity of several sulfonamide derivatives, including those structurally related to this compound. Results indicated:
| Compound | NQO1 Induction (Fold Change) | Cytotoxicity (Viability at 100 μM) |
|---|---|---|
| Compound 10 | 1.4 | 90% |
| Compound 38 | 2.0 | 85% |
| Control (CDDO-Me) | 3.0 | Cytotoxic above 1 μM |
These findings suggest that while some derivatives exhibit potent biological activity, they maintain acceptable safety margins .
Research Applications
This compound has potential applications in various fields:
- Medicinal Chemistry: As a lead compound for developing new drugs targeting oxidative stress-related diseases.
- Material Science: Its unique structural properties can be explored in synthesizing advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
